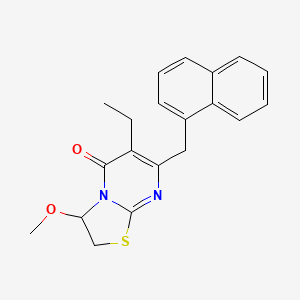
5H-Thiazolo(3,2-a)pyrimidin-5-one, 6-ethyl-2,3-dihydro-3-methoxy-7-(1-naphthalenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Thiazolo(3,2-a)pyrimidin-5-one, 6-ethyl-2,3-dihydro-3-methoxy-7-(1-naphthalenylmethyl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the thiazolo[3,2-a]pyrimidine family, which is known for its potential therapeutic applications, including antibacterial, antitubercular, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives typically involves the cyclization of S-alkylated derivatives. One common method starts with the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives. These intermediates undergo intramolecular cyclization under various conditions, such as heating in solvents like DMF, dioxane, or acetonitrile in the presence of bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced techniques like microwave irradiation to accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Thiazolo[3,2-a]pyrimidin-5-one derivatives undergo various chemical reactions, including:
Oxidation: Conversion to sulfonic acid derivatives.
Reduction: Reduction of nitro groups to amino derivatives.
Substitution: Acylation of the NH2 group to form amide derivatives
Common Reagents and Conditions
Oxidation: Sulfuric acid for sulfonation.
Reduction: Hydrogenation or metal-catalyzed reduction for nitro groups.
Substitution: Acyl chlorides or anhydrides for acylation reactions
Major Products
Sulfonic acid derivatives: Formed from oxidation reactions.
Amino derivatives: Resulting from reduction of nitro groups.
Amide derivatives: Produced through acylation of the NH2 group
Applications De Recherche Scientifique
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial and antitubercular activities.
Medicine: Potential therapeutic agents for treating infections and cancer.
Industry: Utilized in the development of new antimicrobial agents .
Mécanisme D'action
The mechanism of action of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives involves their interaction with specific molecular targets. These compounds are known to act as purine antagonists, interfering with the function of purine bases in biological systems. This disruption can inhibit the growth of bacteria and cancer cells by affecting DNA and RNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Thiazolo[3,2-a]pyrimidin-7-ones: Isomeric forms with similar biological activities.
2-Substituted thiazolo[3,2-a]pyrimidines: Variants with different substituents that exhibit diverse biological properties
Uniqueness
5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-ethyl-2,3-dihydro-3-methoxy-7-(1-naphthalenylmethyl)- stands out due to its unique structural features, such as the presence of the naphthalenylmethyl group, which may enhance its biological activity and specificity compared to other similar compounds .
Propriétés
Numéro CAS |
199852-40-9 |
|---|---|
Formule moléculaire |
C20H20N2O2S |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
6-ethyl-3-methoxy-7-(naphthalen-1-ylmethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H20N2O2S/c1-3-15-17(21-20-22(19(15)23)18(24-2)12-25-20)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,18H,3,11-12H2,1-2H3 |
Clé InChI |
YDFSPPNTNHTZEU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2N(C1=O)C(CS2)OC)CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


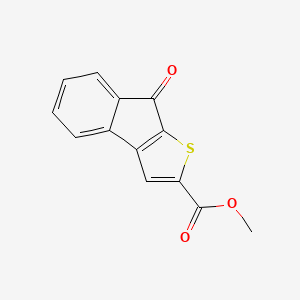


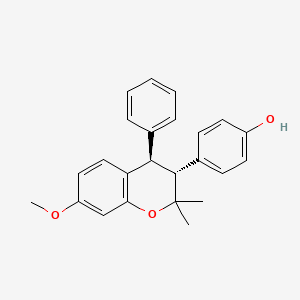
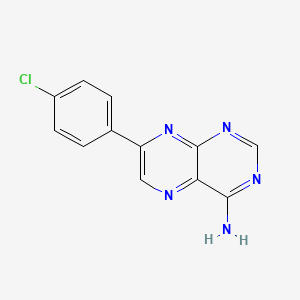
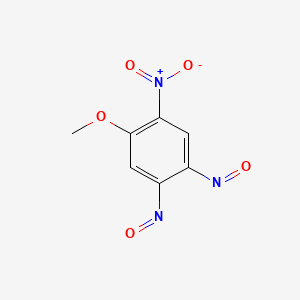

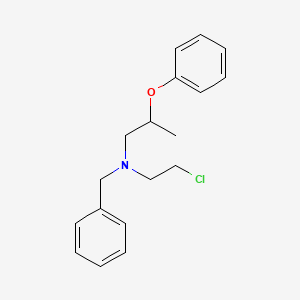
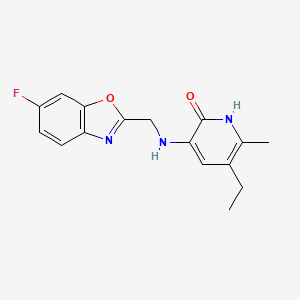
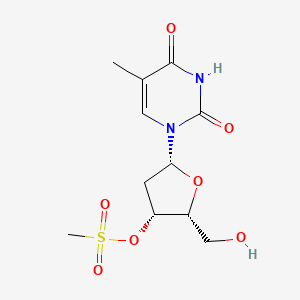

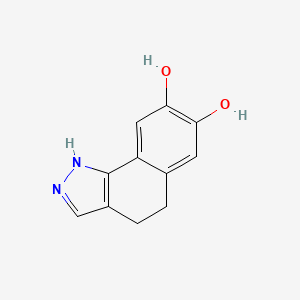
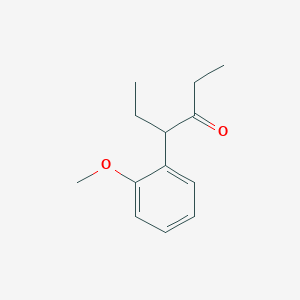
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
